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Executive Summary
Cellular iron homeostasis is a tightly regulated process critical for numerous physiological

functions, including oxygen transport, DNA synthesis, and cellular respiration. The lysosome,

traditionally known as the cell's recycling center, has emerged as a central hub for iron

metabolism. A key protein in this process is the Transient Receptor Potential Mucolipin 1

(TRPML1), an ion channel located on the membrane of late endosomes and lysosomes.[1][2]

[3] Encoded by the MCOLN1 gene, TRPML1 is essential for the egress of divalent cations,

most notably iron (Fe²⁺), from the lysosomal lumen into the cytosol.[1][2] Dysfunctional

TRPML1 leads to impaired iron release, resulting in lysosomal iron accumulation and cytosolic

iron deficiency.[1][2] This disruption is the cellular hallmark of Mucolipidosis type IV (MLIV), a

severe neurodegenerative lysosomal storage disease characterized by motor and cognitive

deficits, retinal degeneration, and iron-deficiency anemia.[1][2][4][5] This guide provides an in-

depth examination of TRPML1's function in iron homeostasis, detailing the underlying

molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for

its study, and exploring its role as a therapeutic target.

The Lysosome: A Central Hub for Iron Recycling
The cell acquires iron primarily through two pathways that converge at the lysosome:
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Endocytosis of Transferrin-Bound Iron: The majority of cellular iron is acquired via the

endocytosis of transferrin (Tf), which binds ferric iron (Fe³⁺) in the circulation. The Tf-Fe³⁺

complex is internalized, and within the acidic environment of the endosome, Fe³⁺ is released

and reduced to ferrous iron (Fe²⁺).

Autophagy and Ferritin Degradation: The autophagic process, known as ferritinophagy,

delivers the iron-storage protein ferritin to the lysosome for degradation, releasing its iron

cargo.[1][2]

Once inside the lysosome, this pool of Fe²⁺ must be transported into the cytosol to be utilized

by the cell. While the Divalent Metal Transporter 1 (DMT1) is a known endosomal iron

transporter, genetic studies have long suggested the existence of a DMT1-independent

pathway for iron release from lysosomes.[1][2] Seminal research has now definitively identified

TRPML1 as this critical lysosomal iron release channel.[1][2]

TRPML1: The Lysosomal Iron Release Channel
TRPML1 is a non-selective cation channel permeable to Ca²⁺, Zn²⁺, and importantly, Fe²⁺.[3]

Its function as the primary conduit for lysosomal iron egress has been established through

multiple lines of evidence.[1][2] Studies using human skin fibroblasts from MLIV patients

(TRPML1⁻/⁻) compared to control cells have demonstrated that the loss of TRPML1 function

leads to:

Increased Intralysosomal Iron: A significant accumulation of Fe²⁺ within the lysosomal lumen.

[1][2]

Reduced Cytosolic Iron: A corresponding decrease in the labile iron pool in the cytosol.[1][2]

Accumulation of Lipofuscin: The buildup of these "aging pigments" is facilitated by high

intralysosomal iron levels, further indicating iron metabolism impairment.

These findings confirm that TRPML1 mediates the crucial step of releasing recycled iron from

the lysosome back into the cytosol, where it can be used for metabolic processes or stored in

ferritin.

Signaling Pathways and Regulation
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The activity of TRPML1 is intricately linked with cellular nutrient-sensing pathways, particularly

the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling cascade.

TRPML1 and mTORC1 Signaling
mTORC1 is a master regulator of cell growth and metabolism that is activated on the lysosomal

surface in response to nutrient availability, including amino acids and iron.[6][7] The relationship

between TRPML1 and mTORC1 is bidirectional:

TRPML1-Mediated Ca²⁺ Release Activates mTORC1: Lysosomal calcium release through

TRPML1 is required for the full activation of mTORC1.[8] This occurs via the calcium-binding

protein calmodulin (CaM), which associates with mTOR in a calcium-dependent manner,

stimulating its kinase activity.[8]

mTORC1 Regulates Iron Homeostasis: In turn, mTORC1 signaling regulates cellular iron

levels. Inhibition of mTORC1 leads to an increase in the expression of tristetraprolin (TTP), a

protein that promotes the degradation of transferrin receptor 1 (TfR1) mRNA.[9] This reduces

cellular iron uptake, highlighting a feedback loop where nutrient status, sensed by mTORC1,

modulates iron acquisition.

This interplay ensures that cellular growth programs, driven by mTORC1, are coordinated with

the availability of essential cofactors like iron, whose release from the lysosome is controlled by

TRPML1.

// Pathways Fe2_lumen -> TRPML1 [label=" Egress", color="#202124"]; TRPML1 -> Fe2_cyto

[label=" Release", color="#202124"];

Ca2_lumen -> TRPML1 [label=" Egress", color="#202124"]; TRPML1 -> Ca2_cyto [label="

Release", color="#202124"];

Ca2_cyto -> CaM [label=" Binds &\n Activates", color="#202124"]; CaM -> mTORC1_inactive

[label=" Binds &\n Activates", color="#34A853"]; mTORC1_inactive -> mTORC1_active

[style=invis];

mTORC1_active -> TTP [label=" Inhibits\n Expression", dir=tee, color="#EA4335"]; TTP ->

TfR1_mRNA [label=" Promotes\n Degradation", dir=tee, color="#EA4335"]; TfR1_mRNA ->

TfR1_protein [label=" Translation", color="#202124"];
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// Invisible edges for alignment edge[style=invis]; Fe2_lumen -> Ca2_lumen; mTORC1_inactive

-> TRPML1; }

Caption: TRPML1-mTORC1 signaling in iron homeostasis.

Quantitative Data Analysis
The functional consequences of TRPML1 activity on cellular iron levels have been quantified in

several key studies. The tables below summarize these findings.

Table 1: Impact of TRPML1 Status on Cellular Iron Distribution

Cell Type
TRPML1
Status

Measured
Parameter

Observation Reference

Human Skin
Fibroblasts

TRPML1⁻/⁻
(MLIV)

Cytosolic
Chelatable
Fe²⁺

Reduced
fluorescence
of iron-
sensitive dye
(Phen Green
SK), indicating
lower
cytosolic iron.

[2]

Human Skin

Fibroblasts

TRPML1⁻/⁻

(MLIV)

Intralysosomal

Iron

Increased

accumulation of

Fe²⁺ within

lysosomes.

[1][2]

Human Skin

Fibroblasts

TRPML1⁻/⁻

(MLIV)

Lipofuscin-like

Molecules

Increased

accumulation of

auto-fluorescent

lipofuscin.

[1]

| Mouse Brain (Mcoln1⁻/⁻) | TRPML1⁻/⁻ (MLIV model) | Ferric Iron (Perls' stain) | Reduced

Perls' staining, indicating lower levels of available ferric iron. |[4][10] |

Table 2: Electrophysiological Properties of TRPML1-Mediated Iron Current
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Channel
Variant

Ion pH
Current
Characteristic
s

Reference

TRPML1 (Wild-
Type)

Fe²⁺ (105 mM) 4.6 (Lumenal)

Measurable
whole-
lysosome
inward current
(Fe²⁺ efflux).

[2]

TRPML1 (MLIV

mutations)
Fe²⁺ 4.6 (Lumenal)

Impaired ability

to permeate

Fe²⁺, correlating

with disease

severity.

[1][2]

| TRPML1Va (Constitutively Active) | Fe²⁺ (30 mM) | 4.6 (Extracellular) | Large, inwardly

rectifying whole-cell currents in plasma membrane-expressed variant. | |

Key Experimental Protocols
Investigating the role of TRPML1 in iron homeostasis requires specialized techniques to

measure ion fluxes across intracellular membranes and quantify iron in subcellular

compartments.

Protocol: Measurement of Lysosomal Iron Content
This protocol describes a colorimetric assay to quantify iron within isolated lysosomes.

Objective: To measure and compare the iron concentration in lysosomal fractions from control

versus TRPML1-deficient cells.

Materials:

Cultured cells (e.g., MEFs, fibroblasts)

Lysosome Enrichment Kit (e.g., using superparamagnetic iron oxide nanoparticles -

SPIONs).[11]
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Iron Assay Kit (colorimetric, ferene-based)

Dounce homogenizer

Bradford Protein Assay Kit

Microplate reader (absorbance at ~593 nm)

Methodology:

Lysosome Isolation: Isolate lysosomes from cultured cell pellets using a commercial

lysosome enrichment kit or a density gradient centrifugation method.[11][12] For magnetic

isolation, cells are pre-loaded with dextran-coated SPIONs, which are endocytosed and

accumulate in lysosomes, allowing for subsequent magnetic separation.

Sample Preparation: Homogenize the purified lysosome pellets in the provided assay buffer

on ice using a Dounce homogenizer.[12]

Iron Assay: a. Prepare an iron standard curve according to the manufacturer's instructions. b.

Add a known volume (e.g., 25 µL) of the lysosomal homogenate to a 96-well plate. Adjust the

total volume with assay buffer. c. Add the iron-releasing reagent from the kit to each well to

release protein-bound iron. d. Add the colorimetric iron probe (e.g., ferene) to each well. This

probe forms a stable, colored complex with Fe²⁺. Incubate as recommended (e.g., 60

minutes at 37°C, protected from light).[12]

Measurement: Read the absorbance at the specified wavelength (e.g., 593 nm) using a

microplate reader.[12]

Normalization: Determine the protein concentration of each lysosomal homogenate sample

using a Bradford assay. Calculate the iron concentration from the standard curve and

normalize it to the protein content (e.g., in nmol iron / mg protein).

Protocol: Lysosomal Patch-Clamp Electrophysiology
This advanced technique directly measures TRPML1-mediated ion currents across the

lysosomal membrane.[13][14]
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Objective: To record Fe²⁺ currents conducted by TRPML1 channels in their native lysosomal

environment.

Materials:

Cells expressing TRPML1 (endogenous or overexpressed)

Vacuolin-1 (to enlarge lysosomes)[5]

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)[14]

Glass micropipettes

Solution sets:

Pipette (Lumenal) Solution: Mimics the lysosomal lumen. E.g., 105 mM FeCl₂, pH adjusted

to 4.6.[2]

Bath (Cytosolic) Solution: Mimics the cytosol. E.g., Cs-based solution (147 mM Cs-MSA)

to block K⁺ channels.[2]

Methodology:

Lysosome Enlargement: Incubate cells with Vacuolin-1 (e.g., 1 µM for >2 hours) to induce

the formation of large, swollen lysosomes that are amenable to patch-clamping.[5]

Lysosome Isolation: Gently rupture the plasma membrane of a treated cell using a large-bore

glass pipette to release the enlarged lysosomes into the bath solution.

Giga-seal Formation: Using a fresh, fire-polished micropipette filled with the lumenal solution,

approach an isolated lysosome and apply gentle suction to form a high-resistance (>1 GΩ)

"giga-seal" between the pipette tip and the lysosomal membrane.

Configuration:

Whole-Lysosome: Apply a brief pulse of suction to rupture the membrane patch under the

pipette, gaining electrical access to the entire lysosome. This allows for the recording of

the total current from all channels on the lysosome.
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Excised Patch (Lumenal-side-out): After forming a seal, pull the pipette away to excise a

patch of membrane, with the lumenal side facing the bath solution.

Recording: Apply a voltage protocol (e.g., voltage steps from -140 mV to +80 mV) and record

the resulting currents. Inward currents (at negative potentials) represent the efflux of positive

ions (like Fe²⁺) from the lysosome into the cytosol.

Data Analysis: Analyze the current-voltage (I-V) relationship to characterize the channel's

properties, such as its ion selectivity and rectification.
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Start: Cell Culture

Step 1: Lysosome Enlargement
(Incubate with Vacuolin-1)

Step 2: Cell Lysis
(Release enlarged lysosomes)

Step 3: Giga-seal Formation
(Approach lysosome with patch pipette)

Step 4: Establish Configuration
(e.g., Whole-Lysosome)

Step 5: Voltage Clamp & Recording
(Apply voltage steps, measure current)

End: Data Analysis
(I-V Curve Characterization)

Click to download full resolution via product page

Caption: Workflow for lysosomal patch-clamp experiments.
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Therapeutic Implications and Drug Development
The central role of TRPML1 in iron homeostasis makes it a compelling target for therapeutic

intervention in a range of diseases.

Mucolipidosis Type IV (MLIV): The primary therapeutic strategy for MLIV is to restore or

bypass TRPML1 function. Small molecule agonists that can activate residual channel

function in patients with certain mutations could be beneficial.

Iron Overload Disorders: In conditions of lysosomal iron overload, which can contribute to

oxidative stress and cell death (ferroptosis), specific TRPML1 agonists could be developed

to facilitate the clearance of excess lysosomal iron.[15]

Neurodegenerative Diseases: Aberrant iron metabolism is implicated in diseases like

Parkinson's and Alzheimer's.[16][17] Modulating TRPML1 activity could offer a novel

approach to re-establish iron homeostasis and mitigate iron-driven neurotoxicity.

Cancer Therapy: Some cancer stem cells are particularly vulnerable to disruptions in iron

metabolism.[15] TRPML1 inhibitors have been shown to induce ferroptosis in breast cancer

stem cells, suggesting a potential anti-cancer strategy.[15]

The development of automated, high-throughput patch-clamp systems is accelerating the

screening of compound libraries to identify novel and specific TRPML1 modulators for these

applications.[16][18]

Conclusion
TRPML1 is unequivocally a cornerstone of cellular iron homeostasis, serving as the principal

channel for releasing recycled iron from the lysosome. Its function is tightly integrated with

cellular nutrient sensing and growth signaling pathways, such as mTORC1. The pathological

consequence of its dysfunction, MLIV, underscores its critical physiological role. The continued

development of sophisticated experimental techniques to probe lysosomal ion transport will

further elucidate the complex regulation of TRPML1 and solidify its position as a high-potential

target for the development of novel therapeutics for lysosomal storage diseases,

neurodegenerative disorders, and cancer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11130215/
https://sophion.com/app/uploads/2023/04/Development-and-validation-of-a-TRPML1-assay-on-an-automated-patch-clamp-platform_BPS2023.pdf
https://pubmed.ncbi.nlm.nih.gov/26009188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11130215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11130215/
https://sophion.com/app/uploads/2023/04/Development-and-validation-of-a-TRPML1-assay-on-an-automated-patch-clamp-platform_BPS2023.pdf
https://sophion.com/app/uploads/2025/11/High-throughput-APC-of-lysosomal-ion-channels-using-Sophion-Bioscience-platforms_SfN2025.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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